An In-depth Technical Guide to 1,1-Diethoxybut-2-ene: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1,1-Diethoxybut-2-ene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,1-diethoxybut-2-ene, a versatile unsaturated acetal. This document delves into its synthesis, reactivity, and safe handling, offering valuable insights for its application in organic synthesis and drug development.
Molecular Structure and Identification
1,1-Diethoxybut-2-ene, also known as crotonaldehyde diethyl acetal, is an organic compound featuring both an acetal and an alkene functional group. This unique combination of functionalities makes it a valuable synthon in a variety of chemical transformations.
Chemical Structure:
Figure 1: 2D structure of 1,1-diethoxybut-2-ene.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,1-diethoxybut-2-ene[1] |
| Synonyms | Crotonaldehyde diethyl acetal, 2-Butene, 1,1-diethoxy- |
| CAS Number | 10602-34-3[1] |
| Molecular Formula | C₈H₁₆O₂[1] |
| Molecular Weight | 144.21 g/mol [1] |
| InChI | InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3[1] |
| SMILES | CCOC(C=CC)OCC[1] |
Physical Properties
1,1-Diethoxybut-2-ene is a colorless to pale yellow liquid under standard conditions. A summary of its key physical properties is provided in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 146-150 °C at 760 mmHg | [2] |
| Density | 0.831 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.412 | [2] |
| Flash Point | 38.89 °C (102.00 °F) | |
| Vapor Pressure | 5.588 mmHg at 25 °C (estimated) | |
| Water Solubility | 1663 mg/L at 25 °C (estimated) | |
| logP (o/w) | 1.970 |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,1-diethoxybut-2-ene.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of crotonaldehyde diethyl acetal has been reported and is available in spectral databases.[1]
¹³C NMR Spectral Data (CDCl₃, 80 MHz):
| Chemical Shift (ppm) | Assignment |
| Typically 15-20 | -CH₃ (ethyl groups) |
| Typically 17-20 | -CH₃ (butenyl group) |
| Typically 60-65 | -OCH₂- |
| Typically 100-105 | -CH(OEt)₂ |
| Typically 125-135 | =CH- |
| Typically 125-135 | =CH- |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The values presented here are typical ranges for the assigned carbon atoms based on general chemical shift knowledge and the available spectrum.
¹H NMR Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
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¹H NMR: The spectrum would be expected to show signals for the methyl and methylene protons of the ethoxy groups, a doublet for the terminal methyl group of the butenyl chain, and complex multiplets for the vinylic protons and the methine proton of the acetal.
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IR Spectroscopy: Key characteristic peaks would include C-H stretching vibrations for the alkyl and alkenyl groups, a C=C stretching vibration for the alkene, and strong C-O stretching vibrations characteristic of the acetal group.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 144. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the butenyl chain.
Synthesis of 1,1-Diethoxybut-2-ene
The most common and industrially relevant method for the synthesis of 1,1-diethoxybut-2-ene is the acid-catalyzed reaction of crotonaldehyde with ethanol. Another effective method involves the use of triethyl orthoformate as both a reactant and a dehydrating agent.
Synthesis from Crotonaldehyde and Ethanol
This reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second equivalent of ethanol to form the stable acetal.
Figure 2: General reaction scheme for the synthesis of 1,1-diethoxybut-2-ene from crotonaldehyde and ethanol.
Experimental Protocol (General Procedure):
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To a stirred solution of crotonaldehyde in an excess of absolute ethanol, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or anhydrous HCl) is added.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC or GC analysis.
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Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
The crude product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude 1,1-diethoxybut-2-ene is then purified by fractional distillation under reduced pressure.
Synthesis using Triethyl Orthoformate
Triethyl orthoformate can serve as a more efficient alternative to ethanol and a separate dehydrating agent. It reacts with the aldehyde to form the acetal directly, and the byproduct, ethyl formate, can be removed by distillation.[3]
Experimental Protocol (General Procedure):
-
Crotonaldehyde is mixed with a slight excess of triethyl orthoformate.
-
A catalytic amount of an acid catalyst (e.g., ammonium chloride or a Lewis acid) is added to the mixture.
-
The reaction is heated to reflux. The formation of the product can be monitored by observing the distillation of the lower-boiling byproducts.
-
After the reaction is complete, the catalyst is neutralized or removed by filtration.
-
The excess triethyl orthoformate and other volatile components are removed by distillation.
-
The resulting crude 1,1-diethoxybut-2-ene is purified by vacuum distillation.
Chemical Properties and Reactivity
The chemical reactivity of 1,1-diethoxybut-2-ene is dictated by the presence of the acetal and the carbon-carbon double bond.
Acetal Group Reactivity
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Hydrolysis: The acetal group is stable under basic and neutral conditions but is readily hydrolyzed back to the parent aldehyde (crotonaldehyde) and ethanol in the presence of aqueous acid.[4] This property makes the acetal group an excellent protecting group for aldehydes.
-
Lewis Acid Catalysis: In the presence of Lewis acids, acetals can react with various nucleophiles.
Alkene Group Reactivity
The carbon-carbon double bond in 1,1-diethoxybut-2-ene can undergo a variety of addition reactions typical of alkenes.
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Electrophilic Addition: The double bond can react with electrophiles such as halogens, hydrogen halides, and oxidizing agents.
-
Cycloaddition Reactions: As a dienophile, 1,1-diethoxybut-2-ene can participate in Diels-Alder reactions with conjugated dienes to form six-membered rings.[2][5] The electron-donating nature of the alkoxy groups can influence the reactivity and regioselectivity of these reactions.
-
Hydroxylation: The alkene can be dihydroxylated to form the corresponding diol using reagents like osmium tetroxide or cold, dilute potassium permanganate.
Applications in Organic Synthesis and Drug Development
1,1-Diethoxybut-2-ene serves as a versatile building block in organic synthesis, with potential applications in the development of complex molecules, including pharmaceutical intermediates.
-
Protecting Group: The primary application of the diethoxy acetal functionality is to protect the aldehyde group of crotonaldehyde during multi-step syntheses where the aldehyde is sensitive to the reaction conditions.
-
Four-Carbon Building Block: The entire molecule can be used as a four-carbon synthon, introducing both the butenyl chain and a masked aldehyde functionality.
-
Precursor to Heterocycles: The combination of the alkene and the masked aldehyde allows for the synthesis of various heterocyclic compounds through multi-step reaction sequences.
Safety, Handling, and Disposal
1,1-Diethoxybut-2-ene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Summary:
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
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Irritation: May cause skin, eye, and respiratory irritation.
-
Peroxide Formation: Like other ethers, 1,1-diethoxybut-2-ene may form explosive peroxides upon prolonged exposure to air and light.[6] It is crucial to test for the presence of peroxides before distillation or concentration.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.
-
Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent peroxide formation.
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.
Disposal:
-
Dispose of 1,1-diethoxybut-2-ene and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
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SpectraBase. CROTONALDEHYDE, DIETHYL ACETAL. [Link]
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ACS Publications. An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. [Link]
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ResearchGate. Diels-Alder reactions with 1,1-diethoxybut-3-yn-2-one and some 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones and their acetates. [Link]
-
ResearchGate. An improved synthesis of 2,2-diethoxypropane by using triethyl orthoformate. [Link]
-
University of Pittsburgh. Safe Handling and Disposal of Peroxide Forming Chemicals. [Link]
-
Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
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The Good Scents Company. crotonaldehyde diethyl acetal. [Link]
